1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
The compound “1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The molecule also has a bromophenyl group and a methoxyphenyl group attached to it .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives are synthesized through various chemical reactions, contributing to the development of new chemical entities. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their further transformation into pyrazolo[1,5-a]pyrimidine derivatives highlight the compound's versatility in chemical synthesis Hassan, T. Hafez, & S. A. Osman, 2014. These synthetic pathways are crucial for creating new compounds with potential biological activities.
Biological Studies
Derivatives of the target compound have been investigated for various biological activities. For example, novel bis-α,β-unsaturated ketones and related compounds have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these derivatives in developing new antimicrobial agents Farag M. A. Altalbawy, 2013. Additionally, pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and tested for their antibacterial and antifungal activities, further illustrating the compound's applicability in searching for new antimicrobial solutions Ismail M M Othman & A. Hussein, 2020.
Anticancer Activity
The exploration of anticancer properties is another significant area of application. For instance, the synthesis of N-fused bicyclic chemical spaces with distinct functional groups has led to compounds showing potent anticancer activity against prostate and breast cancer cells, indicating the potential of these derivatives in cancer therapy Yohan Seo et al., 2019.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-27-18-10-8-17(9-11-18)23-21(26)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWQTJZBKGCAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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